(5Z)-5-[(2,6-dimethylphenyl)hydrazinylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile (5Z)-5-[(2,6-dimethylphenyl)hydrazinylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC0995143
InChI: InChI=1S/C16H16N4O2/c1-9-6-5-7-10(2)13(9)18-19-14-11(3)12(8-17)15(21)20(4)16(14)22/h5-7,18H,1-4H3/b19-14-
SMILES: CC1=C(C(=CC=C1)C)NN=C2C(=C(C(=O)N(C2=O)C)C#N)C
Molecular Formula: C16H16N4O2
Molecular Weight: 296.32 g/mol

(5Z)-5-[(2,6-dimethylphenyl)hydrazinylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile

CAS No.:

Cat. No.: VC0995143

Molecular Formula: C16H16N4O2

Molecular Weight: 296.32 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-[(2,6-dimethylphenyl)hydrazinylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile -

Specification

Molecular Formula C16H16N4O2
Molecular Weight 296.32 g/mol
IUPAC Name (5Z)-5-[(2,6-dimethylphenyl)hydrazinylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile
Standard InChI InChI=1S/C16H16N4O2/c1-9-6-5-7-10(2)13(9)18-19-14-11(3)12(8-17)15(21)20(4)16(14)22/h5-7,18H,1-4H3/b19-14-
Standard InChI Key QDWISPCSBBQWSR-RGEXLXHISA-N
Isomeric SMILES CC1=C(C(=CC=C1)C)N/N=C\2/C(=C(C(=O)N(C2=O)C)C#N)C
SMILES CC1=C(C(=CC=C1)C)NN=C2C(=C(C(=O)N(C2=O)C)C#N)C
Canonical SMILES CC1=C(C(=CC=C1)C)NN=C2C(=C(C(=O)N(C2=O)C)C#N)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator